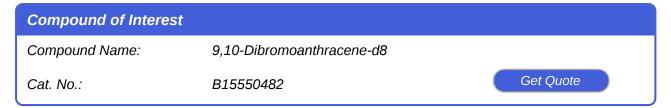


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Synthesis of 9,10-Dibromoanthracene-d8: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **9,10-Dibromoanthracene-d8**, a deuterated polycyclic aromatic hydrocarbon of interest in various research and development applications, including as an isotope-labeled intermediate for organic light-emitting diodes (OLEDs) and pharmaceutical development.[1] While specific literature detailing the synthesis of the deuterated analog is scarce, the following protocol is adapted from the well-established synthesis of its non-deuterated counterpart, 9,10-dibromoanthracene, a method proven to be robust and high-yielding.

Reaction Principle and Logic

The synthesis of **9,10-Dibromoanthracene-d8** is achieved through the electrophilic aromatic substitution of anthracene-d10. The 9 and 10 positions of the anthracene core are the most reactive towards electrophiles due to the stability of the resulting sigma complex (arenium ion), which allows for the delocalization of the positive charge over the remaining two aromatic rings. In this procedure, molecular bromine (Br₂) serves as the electrophile. The reaction is typically carried out in an inert solvent, such as carbon tetrachloride, which facilitates the reaction while being unreactive under the conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, product, and essential reagents.



Table 1: Properties of Starting Material and Product

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
Anthracene- d10	1719-06-8[2] [3][4]	C14D10	188.29[2][5] [6]	210-215[7]	Solid
9,10- Dibromoanthr acene	523-27-3[8] [9][10]	C14H8Br2	336.02[9][11]	223-226[1] [12][13]	Yellow to yellow-green powder/needl es[1]
9,10- Dibromoanthr acene-d8 (Expected)	518292-58- 5[1]	C14D8Br2	344.12	~223-226	Yellow to yellow-green powder/needl es

Note: The properties for **9,10-Dibromoanthracene-d8** are expected to be very similar to its non-deuterated analog.

Table 2: Properties of Reagents

Reagent	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Density (g/mL)	Boiling Point (°C)
Bromine	7726-95- 6[14]	Br ₂	159.81[14]	3.119[14][15]	58.8[14]
Carbon Tetrachloride	56-23-5[16]	CCl4	153.82[16]	1.594[16][17]	76-77[16][18]

Experimental Protocol: Synthesis of 9,10-Dibromoanthracene-d8



This protocol is adapted from a well-established procedure for the synthesis of 9,10-dibromoanthracene. It is crucial to handle all reagents, especially bromine and carbon tetrachloride, with appropriate safety precautions in a well-ventilated fume hood.

Materials:

- Anthracene-d10 (C₁₄D₁₀)
- Bromine (Br₂)
- Carbon Tetrachloride (CCl₄)

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Mechanical stirrer
- Reflux condenser
- · Heating mantle
- Buchner funnel and flask
- Filter paper

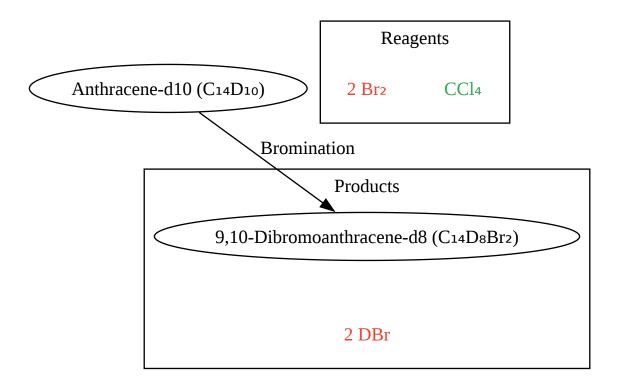
Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anthracene-d10 in carbon tetrachloride.
- Addition of Bromine: While stirring the suspension vigorously, slowly add a solution of bromine in carbon tetrachloride from the dropping funnel. The addition should be carried out at a rate that maintains control over the reaction, which can be exothermic.



- Reaction: After the addition is complete, continue to stir the mixture at room temperature.
 The sparingly soluble 9,10-Dibromoanthracene-d8 will precipitate out of the solution as a yellow solid.
- Heating: Gently heat the reaction mixture to reflux and maintain it for approximately one hour to ensure the reaction goes to completion.
- Cooling and Filtration: Allow the mixture to cool to room temperature. The crude 9,10 Dibromoanthracene-d8 is then collected by vacuum filtration using a Buchner funnel.
- Washing: Wash the collected solid with a small amount of cold carbon tetrachloride to remove any unreacted bromine and other soluble impurities.
- Drying: Dry the product, a bright yellow crystalline solid.
- Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as toluene or xylene.

Mandatory Visualizations



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Caption: Step-by-step workflow for the synthesis of **9,10-Dibromoanthracene-d8**.

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